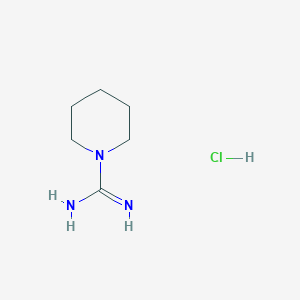

Piperidine-1-carboximidamide Hydrochloride

Vue d'ensemble

Description

Piperidine-1-carboximidamide hydrochloride is not directly mentioned in the provided papers, but related compounds and their properties can offer insights into its characteristics. Piperidine derivatives are a significant class of compounds with a wide range of applications in medicinal chemistry and organic synthesis. They are known for their presence in various bioactive molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through various methods. For instance, l-Piperazine-2-carboxylic acid derived N-formamides have been used as Lewis basic catalysts for the hydrosilylation of N-aryl imines, indicating a method for introducing functional groups onto the piperidine ring . Additionally, the tandem Aza[4 + 2]/Allylboration reaction has been employed for the stereocontrolled synthesis of α-hydroxyalkyl piperidine derivatives, which is a multicomponent reaction that can create complex piperidine structures in a single operation . Oxidative carbon–hydrogen bond functionalizations of enamides have also been used to form piperidine structures with high efficiency and stereocontrol .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with the potential for multiple stereogenic centers. For example, the α-hydroxyalkyl piperidine unit, which is common in several natural alkaloids, can be synthesized with four stereogenic centers . The crystal and molecular structure of 4-carboxypiperidinium chloride has been characterized by X-ray diffraction, revealing a protonated piperidine ring with the carboxyl group in the equatorial position . This information can be extrapolated to understand the potential molecular geometry of Piperidine-1-carboximidamide hydrochloride.

Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions. The hydrosilylation of N-aryl imines using piperidine-derived catalysts is one such reaction, which can yield high isolated yields and enantioselectivities for a broad range of substrates . The formation of piperidine structures through oxidative C–H bond functionalizations of enamides is another example of the chemical reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by their molecular structure. For instance, the crystal structure of 4-carboxypiperidinium chloride shows that the Cl^- anion is connected with the carboxyl group via hydrogen bonds, which could affect the compound's solubility and stability . The formation of a molecular complex with CO2 and H2O through hydrogen bonding, as seen in the piperidine–CO2–H2O molecular complex, suggests that piperidine derivatives can engage in reversible interactions with other molecules .

Applications De Recherche Scientifique

Piperidine Derivatives as Inhibitors in Cancer Research

Piperidine carboxamide derivatives have shown potential as inhibitors in cancer research. Specifically, piperidine carboxamide 1 was identified as a novel inhibitor of anaplastic lymphoma kinase (ALK), with selectivity over the related kinase insulin-like growth factor-1 (IGF1R). The inhibitor's unusual DFG-shifted conformation allows access to an extended hydrophobic pocket, enhancing its potential for targeted cancer therapy (Bryan et al., 2012).

Crystal and Molecular Structure Studies

The compound 4-Piperidinecarboxylic acid hydrochloride, closely related to Piperidine-1-carboximidamide Hydrochloride, has been characterized through crystal X-ray diffraction. This study contributes to understanding the molecular structure, aiding in the development of targeted drugs and materials (Szafran et al., 2007).

Anti-acetylcholinesterase Activity

Piperidine derivatives have shown significant anti-acetylcholinesterase (anti-AChE) activity. This is particularly relevant for conditions like Alzheimer's disease where AChE inhibitors can play a therapeutic role. Piperidine hydrochloride derivatives have been evaluated for this purpose, suggesting their potential in neurological research and treatment (Sugimoto et al., 1990).

Synthesis and Application in Drug Development

The synthesis of Piperidine-1-carboximidamide Hydrochloride derivatives is a crucial area of research, contributing to the development of various pharmaceuticals. For instance, research on synthesizing (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride demonstrates the process of creating such compounds for potential medical applications (Rui, 2010).

Anti-hyperglycemic Properties

Carboximidamides derived from cyanamides linked with piperidine have been evaluated for their anti-hyperglycemic effects. These studies are significant for developing new treatments for diabetes and related metabolic disorders (Moustafa et al., 2021).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

piperidine-1-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3.ClH/c7-6(8)9-4-2-1-3-5-9;/h1-5H2,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVOIHMRBFEGBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458993 | |

| Record name | Piperidine-1-carboximidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidine-1-carboximidamide Hydrochloride | |

CAS RN |

41316-49-8 | |

| Record name | Piperidine-1-carboximidamide Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

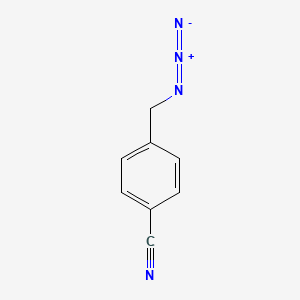

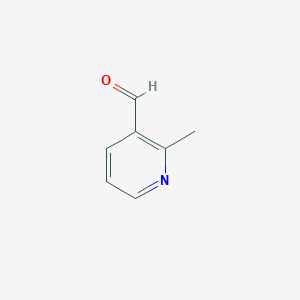

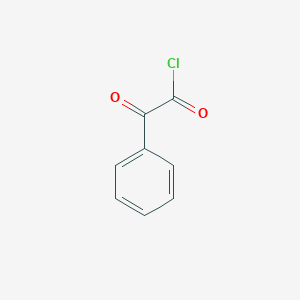

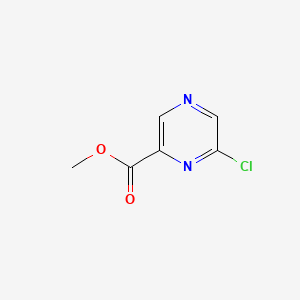

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)